molecular formula C11H10BrFN2O B1384584 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole CAS No. 1869783-66-3

1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole

Cat. No.: B1384584
CAS No.: 1869783-66-3
M. Wt: 285.11 g/mol
InChI Key: PPHWHFOPXRDYMI-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole” is a chemical compound that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . The compound also likely contains a bromine and a fluorine atom substituted on the benzyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other bromo-fluorobenzyl compounds .

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Pyrazole derivatives, like 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole, are significant in the field of chemical synthesis. The sequential functionalization of pyrazole 1-oxides through regioselective metalation and cross-coupling reactions, as described by Paulson et al. (2002), highlights the versatility of these compounds in synthesizing diverse substituted pyrazoles.

Structural Analysis and Crystallography

  • Research like that conducted by Abonía et al. (2007) and Yang et al. (2021) focuses on the crystal structure analysis of pyrazole derivatives. These studies provide insights into the molecular configurations and bonding patterns, crucial for understanding the chemical and physical properties of these compounds.

Biological Applications

  • The synthesis and evaluation of pyrazole derivatives for biological activities, as illustrated in the work by Raju et al. (2010) and Shingare et al. (2017), demonstrate their potential in developing antimicrobial agents. These studies are crucial in exploring new therapeutic options.

Material Science and Spectroscopy

  • The synthesis and spectroscopic analysis of pyrazole derivatives are essential in material science. Research like that of Jiang et al. (2012) investigates the optical properties of these compounds, contributing to the development of materials with specific light absorption and emission characteristics.

Drug Discovery and Molecular Docking

  • The role of pyrazole derivatives in drug discovery, particularly in designing inhibitors and therapeutic agents, is evident in studies like that by Karrouchi et al. (2021). Such research utilizes molecular docking techniques to predict the interaction of these compounds with biological targets, aiding in the development of new drugs.

Safety and Hazards

While specific safety and hazard information for “1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole” is not available, similar compounds such as “3-Bromo-5-fluorobenzyl bromide” are considered hazardous. They may cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c1-16-11-5-14-15(7-11)6-8-2-9(12)4-10(13)3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHWHFOPXRDYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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